Cas no 2227869-64-7 (rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine)

rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine
- 2227869-64-7
- EN300-1978692
-
- インチ: 1S/C10H12Cl2N2/c1-10(2)8(9(10)13)7-5(11)3-14-4-6(7)12/h3-4,8-9H,13H2,1-2H3/t8-,9-/m0/s1
- InChIKey: BIRIGIJCKRVFBI-IUCAKERBSA-N
- ほほえんだ: ClC1C=NC=C(C=1[C@H]1[C@@H](C1(C)C)N)Cl
計算された属性
- せいみつぶんしりょう: 230.0377538g/mol
- どういたいしつりょう: 230.0377538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978692-0.25g |
rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2227869-64-7 | 0.25g |
$1498.0 | 2023-09-16 | ||
Enamine | EN300-1978692-0.5g |
rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2227869-64-7 | 0.5g |
$1563.0 | 2023-09-16 | ||
Enamine | EN300-1978692-5g |
rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2227869-64-7 | 5g |
$4722.0 | 2023-09-16 | ||
Enamine | EN300-1978692-2.5g |
rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2227869-64-7 | 2.5g |
$3191.0 | 2023-09-16 | ||
Enamine | EN300-1978692-5.0g |
rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2227869-64-7 | 5g |
$4722.0 | 2023-06-01 | ||
Enamine | EN300-1978692-1.0g |
rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2227869-64-7 | 1g |
$1629.0 | 2023-06-01 | ||
Enamine | EN300-1978692-1g |
rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2227869-64-7 | 1g |
$1629.0 | 2023-09-16 | ||
Enamine | EN300-1978692-0.05g |
rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2227869-64-7 | 0.05g |
$1368.0 | 2023-09-16 | ||
Enamine | EN300-1978692-0.1g |
rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2227869-64-7 | 0.1g |
$1433.0 | 2023-09-16 | ||
Enamine | EN300-1978692-10.0g |
rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2227869-64-7 | 10g |
$7004.0 | 2023-06-01 |
rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amineに関する追加情報
Compound CAS No 2227869-64-7: Rac-(1R,3R)-3-(3,5-Dichloropyridin-4-Yl)-2,2-Dimethylcyclopropan-1-Amine
The compound with CAS No 2227869-64-7, known as rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential therapeutic properties. The molecule consists of a cyclopropane ring substituted with a dichloropyridine group and a dimethylamino group, making it a versatile building block for drug development.
Recent studies have highlighted the importance of dichloropyridine derivatives in medicinal chemistry. The presence of the dichloropyridine moiety in this compound contributes to its ability to interact with various biological targets. Researchers have explored the potential of this compound as a lead molecule for developing new drugs targeting specific enzymes or receptors. Its cyclopropane ring is particularly interesting due to its strained geometry, which can enhance the molecule's stability and bioavailability.
The synthesis of rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amine involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the formation of the dichloropyridine ring through chlorination reactions and the subsequent coupling with the cyclopropane derivative. This compound's stereochemistry is crucial for its biological activity, and recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in its preparation.
In terms of applications, this compound has shown promise in preclinical studies as a potential inhibitor of certain kinases involved in cancer pathways. Its ability to modulate these enzymes suggests it could be developed into an anticancer agent. Additionally, its dimethylamino group enhances its lipophilicity, making it suitable for crossing cellular membranes and interacting with intracellular targets.
Recent research has also focused on optimizing the pharmacokinetic properties of this compound. Studies have demonstrated that its cyclopropane ring contributes to its resistance against metabolic degradation, thereby improving its half-life in vivo. This attribute is critical for developing drugs that require sustained release or prolonged action.
The development of rac-(1R,3R)-3-(3,5-dichloropyridin-4-yl)-2,2-dimethylcyclopropan-1-amines has been supported by computational chemistry tools such as molecular docking and dynamics simulations. These tools have provided insights into how the molecule interacts with its target proteins at the atomic level. Such studies have guided further modifications to enhance binding affinity and selectivity.
In conclusion, CAS No 2227869-64-7 represents a significant advancement in medicinal chemistry. Its unique structure and promising biological activity make it a valuable candidate for drug development. As research continues to uncover new applications and optimize its properties, this compound holds great potential for contributing to the treatment of various diseases.
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